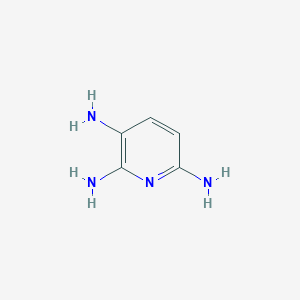

pyridine-2,3,6-triamine

Übersicht

Beschreibung

Pyridine-2,3,6-triamine (CAS: 4318-79-0) is an aromatic heterocyclic compound with the molecular formula C₅H₈N₄ and a molecular weight of 124.14 g/mol . Its structure features three amino groups at the 2-, 3-, and 6-positions of the pyridine ring, conferring high polarity (PSA: 90.95 Ų) and moderate hydrophobicity (LogP: 1.57) . Key physical properties include a predicted density of 1.387 g/cm³, boiling point of 392.9°C, and flash point of 219.9°C .

Vorbereitungsmethoden

The synthesis of pyridine-2,3,6-triamine typically involves the reduction of 2,3,6-trinitropyridine. This process can be carried out using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction conditions include a hydrogen atmosphere and a solvent like ethanol. Industrial production methods may involve similar reduction processes but on a larger scale, ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

pyridine-2,3,6-triamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of tetrahydropyridine derivatives.

Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted pyridine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyridine-2,3,6-triamine plays a crucial role in the synthesis of various therapeutic agents:

- Anticonvulsant Drugs : It is utilized as a precursor in developing anticonvulsant medications. Research indicates that derivatives of this compound exhibit promising anticonvulsant activity through modulation of neurotransmitter systems .

- Antimicrobial Agents : Studies have shown that this compound and its derivatives possess significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating bacterial infections .

- Cancer Therapeutics : The compound is being investigated for its anticancer properties. Preclinical studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving receptor modulation and signaling pathway interference .

Materials Science

In materials science, this compound is employed in the development of advanced materials:

- Polymer Synthesis : It serves as a monomer in synthesizing hyperbranched polyimides which exhibit excellent thermal stability and solubility. These polymers are valuable in applications such as optical waveguides and gas separation membranes .

- Nanomaterials : The compound is also utilized in creating nanomaterials with specific properties tailored for electronic and photonic applications .

Biological Research

This compound has important implications in biological research:

- Enzyme Inhibition Studies : The compound is studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is critical for understanding disease mechanisms and developing targeted therapies .

- Protein Interactions : Research has focused on how this compound interacts with proteins and other biomolecules, providing insights into its potential as a biochemical modulator .

Industrial Applications

The industrial applications of this compound are diverse:

- Dyes and Pigments Production : It is used as an intermediate in synthesizing dyes and pigments due to its chemical reactivity and stability .

- Chemical Intermediates : The compound acts as a building block for various chemical processes in the synthesis of complex organic molecules .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that this compound derivatives significantly inhibited cancer cell growth in vitro. The mechanism was attributed to enhanced lipophilicity due to structural modifications that improved binding affinity to tumor cell receptors .

Case Study 2: Polymer Development

Research conducted on hyperbranched polyimides derived from this compound highlighted their application in high-temperature environments. These materials showed remarkable resistance to thermal degradation while maintaining structural integrity under stress conditions .

Wirkmechanismus

The mechanism of action of pyridine-2,3,6-triamine in medicinal applications involves its interaction with specific molecular targets, such as voltage-gated sodium channels. This interaction can modulate the activity of these channels, leading to therapeutic effects like anticonvulsant activity . The compound may also interact with other proteins and enzymes, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

The following table summarizes structurally related pyridine-based triamines and their key attributes:

Key Comparative Insights:

Structural Complexity and Bioactivity :

- This compound derivatives with fused heterocycles (e.g., pyrido[2,3-d]pyrimidine) exhibit enhanced rigidity and antifolate activity due to improved dihydrofolate reductase (DHFR) binding . Modifications like N⁶-aryl groups increase steric bulk, elevating melting points (>300°C) .

- The benzotriazole-sulfonamide derivative demonstrates BRD4 inhibition (IC₅₀ < 1 µM) by displacing conserved water molecules (e.g., W2) in the acetyl-lysine binding pocket .

Synthetic Flexibility :

- This compound is a versatile scaffold for post-functionalization. For example, phosphorylation of its brominated analog yields MOF ligands , while alkylation/arylation generates antifolate agents .

Thermal and Material Applications: Hyperbranched polyimides derived from triamine monomers (e.g., 2,4,6-tris[4-(4-aminophenoxy)-phenyl]pyridine) exhibit excellent thermal stability (T₅% > 465°C in air) and mechanical strength (tensile modulus: 1.73–2.04 GPa) .

Photochemical Behavior :

- This compound is a photodegradation product of phenazopyridine, whereas its tetraamine analog (pyridine-2,3,4,6-tetraamine) forms via reductive cleavage of azo bonds .

Research Findings and Trends

- Antifolate Agents : Pyrido[2,3-d]pyrimidine-2,4,6-triamine derivatives show 60–91% yields in synthesis and sub-µM potency against DHFR, outperforming methotrexate in某些 cell lines .

- BRD4 Inhibitors: The benzotriazole derivative’s sulfonamide group disrupts conserved water networks in bromodomains, a novel mechanism validated by crystallography (PDB: 7W3D) .

- MOF Ligands: Phosphonophenyl-substituted pyridines enable bulk remediation of organophosphorus contaminants via chelation .

Biologische Aktivität

Pyridine-2,3,6-triamine, also known as 2,3,6-triaminopyridine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with three amino groups at positions 2, 3, and 6. Its synthesis often involves the modification of pyridine derivatives through various chemical reactions, including reductive amination and condensation techniques. The compound can be synthesized from simpler pyridine derivatives using methods such as the following:

- Reductive Amination : Involves the reaction of pyridine derivatives with aldehydes or ketones in the presence of reducing agents.

- Condensation Reactions : These reactions typically involve the interaction of pyridine derivatives with amines or other nucleophiles under acidic or basic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Dihydrofolate Reductase (DHFR) : Pyridine derivatives have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can impede cancer cell proliferation and are being investigated for their anticancer properties .

- Kinase Inhibition : Some studies indicate that this compound acts as a kinase inhibitor. Kinases are pivotal in regulating various cellular processes including growth and metabolism. Compounds that inhibit specific kinases may have therapeutic applications in treating cancers and other diseases .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Research indicates that this compound has notable antimicrobial properties against various pathogens. For instance:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 56 |

| Escherichia coli | 55 |

| Bacillus subtilis | 55 |

- Anticancer Properties : The compound's ability to inhibit DHFR suggests potential in cancer therapy. Studies have shown that pyridine derivatives can induce apoptosis in cancer cells by disrupting DNA synthesis pathways .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on several cancer cell lines including breast and colon cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 μM.

- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of pyridine derivatives, it was found that modifications to the amino groups enhanced the activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pyridine-2,3,6-triamine and its derivatives?

The Bohlmann–Rahtz pyridine synthesis is a robust method for generating 2,3,6-trisubstituted pyridines via condensation of enamines and ethynylketones, followed by cyclodehydration . For this compound derivatives, post-synthetic modifications such as sulfamoylation or functionalization with benzotriazole groups (e.g., via nucleophilic substitution) can be employed, as demonstrated in ligand design for protein targets . High-purity intermediates like 2,4,5-trichloropyridin-3-amine (CAS 173435-47-7) may serve as precursors for selective amination .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Advanced analytical techniques include:

- NMR spectroscopy : To confirm substitution patterns and amine proton environments.

- X-ray crystallography : Resolve 3D configurations, as seen in the PDB ligand entry 89T (PDB ID: 89T) .

- Mass spectrometry (MS) : Validate molecular weights and fragmentation patterns (e.g., C₁₇H₂₄N₈O₃S for a dimethylsulfamoyl derivative) .

- Computational modeling : Density functional theory (DFT) can predict electronic properties and reactivity.

Q. What are the primary applications of this compound in materials science?

this compound derivatives serve as precursors for nitrogen-doped carbon nanomaterials. Thermal carbonization (≥500°C) of triazine-linked pyridines yields materials enriched with pyridinic and quaternary nitrogen, enhancing catalytic or conductive properties .

Advanced Research Questions

Q. How do structural modifications of this compound impact its biological activity?

Substitutions at the C2, C3, and C6 positions modulate interactions with biological targets. For example:

- Antifungal activity : Triamines with alkyl spacers (e.g., H₂N(CH₂)₄NH(CH₂)₈NH₂) exhibit fungistatic effects by antagonizing spermidine uptake in Candida albicans .

- Autotaxin (ATX) inhibition : Introducing sulfamoyl or benzotriazole groups (e.g., GLPG1690) enhances selectivity for ATX-LPA axis inhibition, critical in fibrosis drug development .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

- Comparative MIC assays : Standardize minimum inhibitory concentration (MIC) protocols to assess antifungal potency across studies .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate pharmacophoric motifs .

- Kinetic binding assays : Quantify target engagement (e.g., ATX inhibition constants) to validate mechanistic hypotheses .

Q. How can this compound derivatives be tailored for drug delivery or bioconjugation?

- Click chemistry : Azide-alkyne cycloaddition enables site-specific labeling, as seen in glycosylation reactions of azide-functionalized pyridines .

- Prodrug design : Methoxypropan-2-yl groups (e.g., in PDB ligand 89T) improve solubility and pharmacokinetics .

Q. What challenges arise in scaling up this compound synthesis for in vivo studies?

- Regioselectivity : Competing amination pathways may require protecting group strategies (e.g., acetyl or trimethoxybenzyl groups) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures >95% purity, critical for reproducibility .

Q. Methodological Considerations

Q. What safety protocols are essential when handling this compound derivatives?

- Hazard mitigation : Use fume hoods and personal protective equipment (PPE) due to flammability (H226) and toxicity (H302) risks, as outlined in safety data sheets for analogous pyridines .

- Waste disposal : Follow OSHA HCS guidelines for organic amines and halogenated byproducts .

Q. How can researchers validate the stability of this compound under experimental conditions?

Eigenschaften

IUPAC Name |

pyridine-2,3,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-3-1-2-4(7)9-5(3)8/h1-2H,6H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNVCLJBFOZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195767 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-79-0 | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Triaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.